molecular formula C12H17NS B13264314 N-(4-ethylphenyl)thiolan-3-amine

N-(4-ethylphenyl)thiolan-3-amine

Cat. No.: B13264314
M. Wt: 207.34 g/mol
InChI Key: JQTDSUUGDYCLMM-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)thiolan-3-amine is a thiolan-3-amine derivative characterized by a five-membered sulfur-containing ring (thiolane) substituted with a 4-ethylphenyl group at the amine position. Based on related compounds, its molecular formula is inferred as C₁₂H₁₇NS (molecular weight: ~207.34 g/mol), matching structurally similar compounds like N-(1-phenylethyl)thiolan-3-amine .

Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

N-(4-ethylphenyl)thiolan-3-amine

InChI

InChI=1S/C12H17NS/c1-2-10-3-5-11(6-4-10)13-12-7-8-14-9-12/h3-6,12-13H,2,7-9H2,1H3

InChI Key

JQTDSUUGDYCLMM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2CCSC2

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Starting Materials : The reaction would typically involve 4-ethylphenylamine and a thiolane derivative such as thiolane-3-one.
  • Catalysts and Solvents : The reaction might require a catalyst like an acid catalyst and a solvent such as dichloromethane, similar to the synthesis of N-(4-methoxy-2-methylphenyl)thiolan-3-amine.
  • Temperature and Time : The reaction mixture would likely be stirred at room temperature for several hours until the desired product is formed.

Purification Techniques

  • Column Chromatography : The crude product could be purified using column chromatography with a mixture of petroleum ether and ethyl acetate as the eluent, similar to methods used for thiazolidine derivatives.
  • Recrystallization : Further purification might involve recrystallization to achieve high purity.

Analysis and Characterization

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) : 1H NMR and 13C NMR spectroscopy can be used to confirm the structure of the synthesized compound, similar to the characterization of thiazolidine derivatives.
  • Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) can provide molecular weight confirmation.

Physical Properties

Data Table: Comparison of Thiolane Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Synthesis Method
N-(3-fluoro-5-methylphenyl)thiolan-3-amine C11H12FNS 209.28 Reaction of 3-fluoro-5-methylphenylamine with thiolane derivatives
N-(4-methoxy-2-methylphenyl)thiolan-3-amine C13H17NOS 233.34 Reaction of 4-methoxy-2-methylphenylamine with thiolane-3-one
N-ethyl-4-[(4-ethylphenyl)methyl]thiolan-3-amine C15H23NS 249.4 Not specified

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)thiolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-(4-ethylphenyl)thiolan-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)thiolan-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the thiolane ring can undergo redox reactions, modulating cellular oxidative stress pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 4-ethyl C₁₂H₁₇NS 207.34 Lipophilicity-enhanced; potential agrochemical applications (inferred)
N-(3-chloro-4-fluorophenyl)thiolan-3-amine 3-chloro, 4-fluoro C₁₀H₁₀ClFNS 230.70 Category: POA (exact application unspecified; possibly pesticidal or pharmaceutical)
N-(1-phenylethyl)thiolan-3-amine 1-phenylethyl C₁₂H₁₇NS 207.34 Similar lipophilicity; used in chemical synthesis or as an intermediate
VUAA1* 4-ethylphenyl (acetamide) C₁₈H₂₁N₃OS 327.45 Mosquito larval repellent

*VUAA1 is included for context due to its shared 4-ethylphenyl moiety but differs in core structure.

Key Findings:

Substituent Effects on Bioactivity: The 4-ethylphenyl group in this compound may enhance interactions with hydrophobic biological targets, similar to VUAA1, which leverages this group for larval repellency .

Molecular Weight and Lipophilicity :

  • This compound and N-(1-phenylethyl)thiolan-3-amine share identical molecular weights but differ in substituent topology, which could affect binding specificity in biological systems .

Applications :

  • Thiolan-3-amine derivatives are frequently explored in agrochemicals (e.g., VUAA1 as a repellent) and pharmaceuticals (e.g., POA-class compounds) .

Biological Activity

N-(4-ethylphenyl)thiolan-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiolan ring and an ethyl-substituted phenyl group. The molecular formula is C11H15NC_{11}H_{15}NS, with a molecular weight of approximately 197.31 g/mol. The thiolan ring introduces sulfur into the structure, which can influence its chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily:

  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, suggesting that this compound may also possess this activity. Studies have indicated that thiolane derivatives can inhibit the growth of various bacteria and fungi.
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory cytokines.
  • Antioxidant Properties : Preliminary studies suggest that this compound might act as an antioxidant, potentially protecting cells from oxidative stress-related damage.

The biological activity of this compound is thought to involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes related to inflammation and microbial growth.
  • Receptor Modulation : It could modulate receptors involved in pain and inflammatory pathways, leading to therapeutic effects in conditions like arthritis or other inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-methylphenyl)thiolan-3-amineThiolan ring with a methyl groupAntimicrobial and anti-inflammatory
N-(4-propylphenyl)thiolan-3-amineThiolan ring with a propyl groupAntimicrobial and potential anti-cancer
Thiolan-3-amineParent compound without substitutionsBasic biological activity

These comparisons highlight how variations in substituents on the phenyl group can influence biological activity.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Antimicrobial Studies : A study investigating the antimicrobial properties of thiolane derivatives found that similar structures exhibited effective inhibition against Gram-positive and Gram-negative bacteria.
  • Inflammation Models : In vitro studies using human cell lines demonstrated that compounds like N-(4-methylphenyl)thiolan-3-amine could significantly reduce inflammatory markers, suggesting a similar potential for this compound .
  • Oxidative Stress Protection : Research on related compounds has indicated their ability to scavenge free radicals, which could be extrapolated to predict similar effects for this compound .

Q & A

Q. What are the optimal synthetic routes for N-(4-ethylphenyl)thiolan-3-amine, and how can reaction conditions be optimized for high yield and purity?

  • Methodological Answer : Synthesis typically involves coupling thiolan-3-amine with 4-ethylaniline derivatives. Key steps include:
  • Reagent Selection : Use a Buchwald-Hartwig amination protocol with palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) to facilitate C–N bond formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency at 80–100°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
  • Yield Maximization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 amine:aryl halide ratio) to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing the structure of N-(4-ethylphenyl)thiolan-3-amine?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the thiolan ring (δ ~2.5–3.5 ppm for SCH₂ protons) and aryl substitution (δ ~6.8–7.2 ppm for ethylphenyl protons). Coupling constants distinguish cis/trans isomerism in the thiolan ring .
  • Mass Spectrometry (HRMS) : ESI-HRMS provides exact mass confirmation (e.g., [M+H]⁺ for C₁₁H₁₅NS: 193.0926) .
  • X-ray Crystallography : Resolves stereochemical ambiguity; requires single crystals grown via slow evaporation in dichloromethane/hexane .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of N-(4-ethylphenyl)thiolan-3-amine derivatives?

  • Methodological Answer :
  • Structural Modifications : Synthesize analogs with:
  • Varied substituents on the ethylphenyl group (e.g., halogens, methoxy) .
  • Thiolan ring modifications (e.g., sulfur oxidation to sulfoxide/sulfone) .
  • Biological Assays :
  • Enzyme Inhibition : Screen against kinases or GPCRs using fluorescence polarization assays .
  • Cellular Activity : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values .
  • Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft’s Eₛ) with activity .

Q. What strategies can resolve contradictions in binding affinity data for N-(4-ethylphenyl)thiolan-3-amine across different enzyme assays?

  • Methodological Answer :
  • Assay Standardization : Control variables like pH (7.4 vs. 6.8), ionic strength, and ATP concentration in kinase assays .
  • Orthogonal Validation : Confirm binding via surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .
  • Enzyme Isoform Screening : Test selectivity against related isoforms (e.g., PI3Kα vs. PI3Kγ) to identify off-target interactions .

Q. How does the stereochemistry of the thiolan-3-amine moiety influence the compound’s interaction with biological targets?

  • Methodological Answer :
  • Enantioselective Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation to isolate (R)- and (S)-isomers .
  • Chiral Chromatography : Separate enantiomers via HPLC with a Chiralpak AD-H column (hexane/isopropanol mobile phase) .
  • Biological Testing : Compare enantiomer activity in receptor-binding assays (e.g., IC₅₀ for (R)-isomer may be 10-fold lower than (S)-isomer due to steric hindrance) .

Data Analysis and Interpretation

Q. How should researchers address inconsistent solubility data for N-(4-ethylphenyl)thiolan-3-amine in pharmacological studies?

  • Methodological Answer :
  • Solubility Profiling : Use shake-flask method with UV detection (λmax ~260 nm) in buffers (pH 1.2–7.4) and co-solvents (e.g., DMSO ≤1%) .
  • Salt Formation : Improve aqueous solubility by synthesizing hydrochloride salts (confirmed via ¹H NMR shift of amine protons) .

Q. What computational tools predict the metabolic stability of N-(4-ethylphenyl)thiolan-3-amine?

  • Methodological Answer :
  • In Silico Modeling : Use Schrödinger’s ADMET Predictor or MetaCore to identify metabolic hotspots (e.g., sulfur oxidation sites) .
  • CYP450 Inhibition Assays : Validate predictions with human liver microsomes and LC-MS/MS quantification of metabolites .

Comparative Studies

Q. How does N-(4-ethylphenyl)thiolan-3-amine compare to fluorinated analogs in receptor selectivity?

  • Methodological Answer :
  • Fluorine Substitution : Synthesize 4-fluoroethylphenyl analogs and compare logD values (HPLC) to assess lipophilicity .
  • Receptor Profiling : Use radioligand displacement assays (e.g., ³H-labeled antagonists for dopamine D₂ receptors) .

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